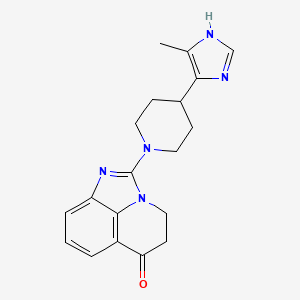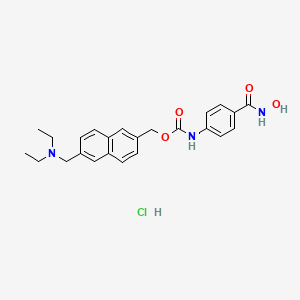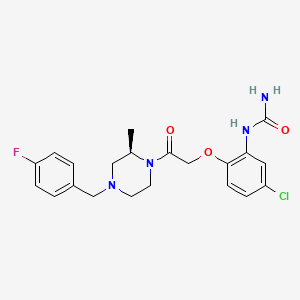
BYK 49187
Overview
Description
BYK 49187: is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. The inhibition of PARP enzymes by this compound has shown significant potential in reducing myocardial infarct size in vivo .
Mechanism of Action
Target of Action
The primary targets of BYK 49187 are PARP-1 and PARP-2 . These are enzymes involved in DNA repair and genomic stability. This compound displays potent inhibitory activity against these targets .
Mode of Action
This compound interacts with its targets, PARP-1 and PARP-2, by inhibiting their activity . This inhibition leads to a decrease in the formation of poly(ADP-ribose) (PAR), a molecule involved in DNA repair .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by this compound affects the DNA repair pathway . Specifically, it prevents the formation of PAR, thereby disrupting the repair of damaged DNA and potentially leading to cell death .
Result of Action
The inhibition of PARP-1 and PARP-2 by this compound can lead to the accumulation of DNA damage in cells . This could potentially result in cell death, particularly in cancer cells that have a high rate of DNA damage .
Biochemical Analysis
Biochemical Properties
BYK 49187 interacts with the enzymes PARP-1 and PARP-2 . These enzymes are involved in the repair of DNA and the regulation of cellular stress responses. This compound inhibits these enzymes, which can influence the biochemical reactions within the cell .
Cellular Effects
The inhibition of PARP-1 and PARP-2 by this compound can have profound effects on cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of PARP-1 and PARP-2 . This inhibition can lead to changes in gene expression and impacts on cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to DNA repair and cellular stress responses, primarily through its interaction with PARP-1 and PARP-2
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BYK 49187 involves the formation of the imidazoquinolinone core structure. The key steps include the cyclization of appropriate precursors under controlled conditions to form the imidazoquinolinone ring system. Specific details on the reaction conditions and reagents used are proprietary and not widely disclosed in public literature .
Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: : BYK 49187 primarily undergoes reactions typical of imidazoquinolinone derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the quinolinone moiety.
Substitution: Nucleophilic substitution reactions can take place at various positions on the imidazoquinolinone ring.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced imidazoquinolinone compounds .
Scientific Research Applications
Chemistry: : BYK 49187 is used as a tool compound to study the inhibition of PARP enzymes and their role in DNA repair mechanisms .
Biology: : In biological research, this compound is employed to investigate the effects of PARP inhibition on cellular processes, including apoptosis and DNA damage response .
Medicine: : The compound has potential therapeutic applications in the treatment of diseases where PARP activity is implicated, such as cancer and cardiovascular diseases .
Industry: : In the pharmaceutical industry, this compound serves as a lead compound for the development of new PARP inhibitors with improved efficacy and safety profiles .
Comparison with Similar Compounds
Similar Compounds: : Other PARP inhibitors include olaparib, rucaparib, and niraparib. These compounds also target PARP enzymes but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness: : BYK 49187 is unique in its specific inhibitory activity against both PARP-1 and PARP-2, with high potency in cell-free and cellular assays. Its ability to reduce myocardial infarct size in vivo further distinguishes it from other PARP inhibitors .
Properties
IUPAC Name |
2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJROIKVYSPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















